5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a fluorene group attached to a spiro[3.5]nonane structure via a methoxycarbonyl group . The exact InChI code for this compound is1S/C23H23NO5/c25-21(26)20-12-24(14-23(29-20)10-5-11-23)22(27)28-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26)
.
Scientific Research Applications
Intramolecular Hydrogen Bonding and Molecular Stacking
The fluorenylmethoxycarbonyl group demonstrates a unique ability to form intramolecular hydrogen bonds, influencing the molecular conformation and stacking behavior in crystalline structures. This characteristic is crucial for designing compounds with specific physical properties and could be applied in the development of materials with unique optical or electronic properties (Coté, Lalancette, & Thompson, 1996).
Synthesis of Spirocyclic and Heterocyclic Compounds
The chemical framework of this compound facilitates the synthesis of spirocyclic and heterocyclic compounds, which are prominent in pharmaceuticals and agrochemicals. The synthetic utility of spirocyclic oxetanes, as described in the formation of benzimidazole derivatives, highlights its role in generating complex molecular architectures with potential biological activities (Gurry, McArdle, & Aldabbagh, 2015).
Protection of Hydroxy-Groups
The fluorenylmethoxycarbonyl (Fmoc) group is widely used for the protection of hydroxy-groups in organic synthesis, particularly in peptide synthesis. Its ease of removal under mild conditions while other protecting groups remain intact makes it invaluable for synthesizing complex organic molecules (Gioeli & Chattopadhyaya, 1982).
Catalytic Hydrogenation in Organic Synthesis
The compound's derivatives serve as precursors in catalytic hydrogenation processes to produce methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates. This process illustrates the compound's utility in facilitating transformations that are essential for constructing complex molecular structures in organic synthesis (Sukhorukov et al., 2008).
Novel Spirocyclic Compounds Synthesis
The spirocyclic nature of this compound is integral to synthesizing novel spiroaminals, which are central cores in many natural and synthetic products with significant biological activities. This underscores the compound's importance in drug discovery and development, providing a versatile scaffold for generating bioactive molecules (Sinibaldi & Canet, 2008).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c25-21(26)20-12-24(23(14-29-20)10-5-11-23)22(27)28-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYZIDJMHFLVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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